(R)-1-Cbz-4-boc-2-cyanopiperazine

Enantiomeric purity Chiral HPLC Absolute configuration

Select (R)-1-Cbz-4-boc-2-cyanopiperazine (CAS 1374669-63-2) for your enantioselective synthesis. This orthogonally Cbz/Boc-protected, enantiopure (R)-2-cyanopiperazine building block enables sequential, chemoselective N-functionalization. The pre-installed chiral center eliminates post-synthetic resolution, expediting routes to HIV protease inhibitors like indinavir. Substituting racemic or regioisomeric analogs jeopardizes API stereochemistry. This is the definitive precursor for streamlined, high-yield peptide mimetic and deubiquitinase inhibitor development.

Molecular Formula C18H23N3O4
Molecular Weight 345.4 g/mol
CAS No. 1374669-63-2
Cat. No. B1429798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cbz-4-boc-2-cyanopiperazine
CAS1374669-63-2
Molecular FormulaC18H23N3O4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3/t15-/m0/s1
InChIKeyINPROUMRGMMTSE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Cbz-4-Boc-2-Cyanopiperazine (CAS 1374669-63-2) for Chiral Intermediate Procurement and Enantioselective Synthesis


(R)-1-Cbz-4-boc-2-cyanopiperazine (CAS: 1374669-63-2) is a chiral, orthogonally protected piperazine-2-carbonitrile derivative with the IUPAC name 1-benzyl 4-tert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate . The compound features a stereodefined (R)-configuration at the 2-position of the piperazine ring, with orthogonal Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups on the N1 and N4 nitrogen atoms, respectively . This architecture enables sequential, chemoselective deprotection and functionalization strategies in multistep syntheses. As a member of the 2-cyanopiperazine building block class, this compound serves as a precursor to chiral amines and carboxylic acid derivatives via nitrile hydrolysis, with established utility in the synthesis of HIV protease inhibitors and other bioactive molecules [1].

Procurement Risk Analysis: Why (S)-Enantiomer or Racemic 2-Cyanopiperazine Cannot Replace (R)-1-Cbz-4-Boc-2-Cyanopiperazine in Asymmetric Synthesis


Generic substitution among 2-cyanopiperazine derivatives is not scientifically valid due to three interdependent differentiation axes: absolute stereochemistry, orthogonal protection status, and ring substitution pattern. The (R)-enantiomer (CAS 1374669-63-2) and its (S)-counterpart (CAS 1932542-01-2) possess identical molecular formulas but opposite three-dimensional configurations that govern downstream stereochemical outcomes in chiral drug synthesis . Racemic 2-cyanopiperazine (CAS 187589-36-2) lacks protecting groups entirely, requiring additional orthogonal protection steps that increase synthetic step count and reduce overall yield [1]. Meanwhile, regioisomeric cyanopiperazines such as (R)-1-N-Boc-3-cyanopiperazine feature different cyano group positioning, fundamentally altering steric and electronic properties in subsequent coupling reactions . The orthogonal Cbz/Boc protection system in the target compound uniquely enables selective deprotection under mild, chemoselective conditions—Cbz via hydrogenolysis or acid, Boc via acid—a capability not present in mono-protected, unprotected, or regioisomeric analogs. Substitution with a superficially similar compound therefore introduces stereochemical, protecting-group, and regiochemical variables that can derail enantioselective synthetic routes and compromise active pharmaceutical ingredient (API) purity.

Quantitative Differentiation Evidence: (R)-1-Cbz-4-Boc-2-Cyanopiperazine vs. Racemic, (S)-Enantiomer, and Regioisomeric Analogs


Enantiomeric Excess as a Procurement Specification: (R)- vs. (S)-1-Cbz-4-Boc-2-Cyanopiperazine

The target compound (R)-1-Cbz-4-boc-2-cyanopiperazine is defined by its absolute (R)-configuration at the 2-position of the piperazine ring . The enantiomeric counterpart, (S)-4-Boc-1-Cbz-2-cyanopiperazine (CAS 1932542-01-2), is a distinct chemical entity with opposite stereochemistry . Procurement of the incorrect enantiomer introduces the antipode of the intended chiral center, which in downstream reactions produces diastereomeric intermediates rather than the desired stereoisomer. This necessitates additional chiral resolution steps or leads to API batches with sub-therapeutic enantiomeric excess.

Enantiomeric purity Chiral HPLC Absolute configuration

Orthogonal Cbz/Boc Protection vs. Unprotected Racemic 2-Cyanopiperazine: Synthetic Step Count Reduction

(R)-1-Cbz-4-boc-2-cyanopiperazine incorporates two orthogonal amine protecting groups (Cbz and Boc) on the piperazine ring, enabling sequential chemoselective deprotection without affecting the cyano functionality . In contrast, racemic 2-cyanopiperazine (CAS 187589-36-2) is completely unprotected and requires separate protection steps before regioselective functionalization can occur [1]. The use of the pre-protected chiral intermediate eliminates two synthetic steps (N1 protection, N4 protection) and avoids the stereochemical scrambling that can occur during post-synthetic protection of the free amine.

Orthogonal protection Solid-phase synthesis Step economy

Regioisomeric Specificity: 2-Cyano vs. 3-Cyano Piperazine Derivatives in DUB Inhibitor Development

The target compound contains a cyano group at the 2-position of the piperazine ring. In the context of N-cyanopiperazine-based covalent inhibitors, studies have demonstrated that the piperazine scaffold confers exceptional specificity for the deubiquitinating enzyme UCHL1 relative to 55 other human DUBs, and notably eliminates off-target binding to PARK7/DJ-1 that is observed with 5-membered pyrrolidine analogs [1]. While this study employed N-cyanopiperazines rather than 2-cyanopiperazines, the regiochemical distinction between 2-cyano and 3-cyano piperazine building blocks (such as (R)-1-N-Boc-3-cyanopiperazine) is critical: the 2-cyano substitution pattern positions the nitrile for subsequent hydrolysis to carboxylic acid or amide derivatives, whereas 3-cyano substitution places the functional group at a different vector .

Deubiquitinating enzymes Covalent inhibitors UCHL1

Commercial Purity Grade Comparison: 97% vs. 95% Material for Reproducible Coupling Reactions

Commercially available (R)-1-Cbz-4-boc-2-cyanopiperazine is offered at ≥97% purity (HPLC) from multiple suppliers , whereas some vendors supply the compound at 95% purity . The 2% absolute purity difference can represent a meaningful distinction in multistep syntheses where impurities accumulate and affect coupling efficiency. Impurities in the 95% material may include residual solvents, unreacted starting materials from the protection sequence, or minor stereoisomeric contamination, which can interfere with subsequent peptide coupling or metal-catalyzed reactions.

Purity specification Amide coupling Quality control

Procurement-Relevant Application Scenarios for (R)-1-Cbz-4-Boc-2-Cyanopiperazine (CAS 1374669-63-2)


Chiral Intermediate for HIV Protease Inhibitor Synthesis (Indinavir-Class Scaffolds)

The 2-cyanopiperazine core serves as a precursor to optically active N-tert-butyl-2-piperazine carboxamide, a key intermediate in the synthesis of the HIV protease inhibitor indinavir and related antiviral agents [1]. The (R)-configuration of the target compound ensures correct stereochemical installation of the piperazine moiety in the final API, while the orthogonal Cbz/Boc protection enables sequential functionalization of the N1 and N4 nitrogen atoms under mild, chemoselective conditions. Procurement of the pre-protected (R)-enantiomer bypasses the need for post-synthetic chiral resolution and orthogonal protection steps.

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetic Scaffold Construction

The orthogonal Cbz (base-labile/hydrogenolyzable) and Boc (acid-labile) protecting groups make (R)-1-Cbz-4-boc-2-cyanopiperazine compatible with both Fmoc/t-Bu and Boc/Bzl solid-phase peptide synthesis strategies . The 2-cyano group can be retained as a non-participating moiety during peptide elongation, or hydrolyzed post-cleavage to a carboxylic acid for C-terminal amide bond formation. This dual-protection architecture enables the compound to function as a constrained dipeptide mimetic or turn-inducing scaffold in peptidomimetic drug discovery.

Enantioselective Synthesis of Chiral Piperazine-2-Carboxylic Acid Derivatives

The nitrile functionality at the 2-position can be selectively hydrolyzed to the corresponding (R)-piperazine-2-carboxylic acid under controlled acidic or basic conditions without affecting the orthogonal Cbz and Boc protecting groups. This transformation provides access to enantiomerically pure N-protected piperazine-2-carboxylic acid building blocks, which are valuable intermediates for amide bond formation in medicinal chemistry programs [2]. The (R)-configuration of the starting material directly translates to the (R)-configuration of the carboxylic acid product, enabling precise stereochemical control.

Covalent Inhibitor Scaffold Development for Deubiquitinating Enzymes (DUBs)

Recent studies have validated N-cyanopiperazine scaffolds as covalent inhibitors with exceptional specificity for the DUB UCHL1 among 55 human deubiquitinases, demonstrating elimination of PARK7/DJ-1 off-target binding compared to pyrrolidine analogs [3]. While the target compound is a 2-cyanopiperazine rather than an N-cyanopiperazine, it provides a regiochemically distinct entry point for synthesizing cyanopiperazine-based inhibitor libraries. The 2-cyano group can be converted to the electrophilic N-cyano warhead through established synthetic transformations, offering an alternative vector for inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Cbz-4-boc-2-cyanopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.